Pyrrolidin-1-yl(3-vinylphenyl)methanone
Description
Pyrrolidin-1-yl(3-vinylphenyl)methanone is a methanone derivative featuring a pyrrolidine ring linked to a 3-vinyl-substituted phenyl group. Its structure combines the electron-rich pyrrolidine moiety with a reactive vinyl group on the aromatic ring, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(3-ethenylphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-11-6-5-7-12(10-11)13(15)14-8-3-4-9-14/h2,5-7,10H,1,3-4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABOHAFPVCMESC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidin-1-yl(3-vinylphenyl)methanone typically involves the reaction of 3-vinylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-1-yl(3-vinylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The vinyl group can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of the carbonyl group.
Substitution: Halogens or halogenating agents are used for electrophilic addition reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Pyrrolidin-1-yl(3-vinylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Pyrrolidin-1-yl(3-vinylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Pyrrolidin-1-yl(3-vinylphenyl)methanone with key analogs, focusing on structural features, physicochemical properties, and biological activity:
| Compound | Substituents | Molecular Weight (g/mol) | Key Properties/Activity | References |
|---|---|---|---|---|
| This compound | 3-Vinylphenyl, pyrrolidin-1-yl | ~215.27 (calculated) | Hypothesized reactivity due to vinyl group; potential for polymerization or conjugation. | N/A |
| 3-(Hydroxymethyl)phenylmethanone | 3-Hydroxymethylphenyl, pyrrolidin-1-yl | 205.26 | Enhanced hydrophilicity; used in synthetic intermediates for drug discovery. | |
| (3-Chloro-6-nitro-1-benzothiophen-2-yl)(pyrrolidin-1-yl)methanone | Benzothiophene, 3-Cl, 6-NO₂, pyrrolidin-1-yl | 351.83 (calculated) | Electrophilic nitro group; potential antimicrobial or antitumor activity. | |
| (3-Amino-4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methanone | 3-Amino-4-(dimethylamino)phenyl, pyrrolidin-1-yl | 263.36 | Dual amino substituents; likely high solubility and CNS activity. | |
| (3-Nitrophenyl)(piperidin-1-yl)methanone | 3-Nitrophenyl, piperidin-1-yl | 248.28 | Nitro group enhances electrophilicity; used in nitro-reduction studies. |
Key Observations:
Substituent Effects on Reactivity: The vinyl group in this compound distinguishes it from analogs with electron-withdrawing groups (e.g., nitro in ). This group may facilitate polymerization or serve as a handle for bioconjugation.
Pyrrolidine’s smaller ring size and higher electron density may favor interactions with biological targets .
Biological Activity Trends: Pyrrolidine-derived cannabinoids in exhibit lower CB1 receptor affinity compared to indole analogs, suggesting that the heterocycle’s electronic profile critically influences activity . Compounds with nitro groups () often show antimicrobial or cytotoxic properties, though direct data for the vinyl-substituted analog are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
